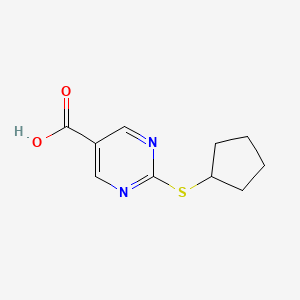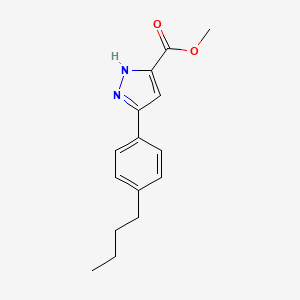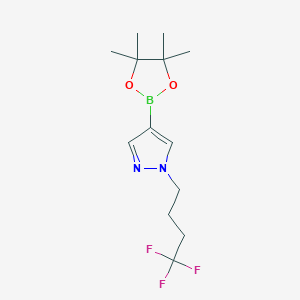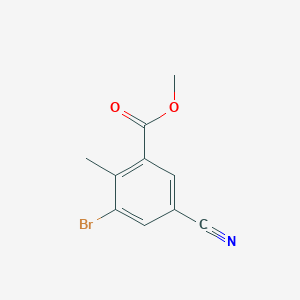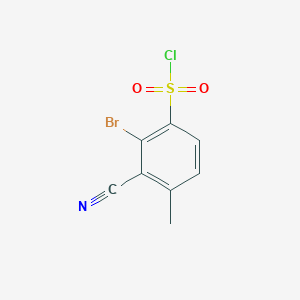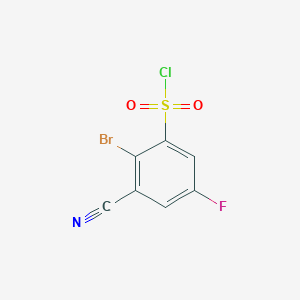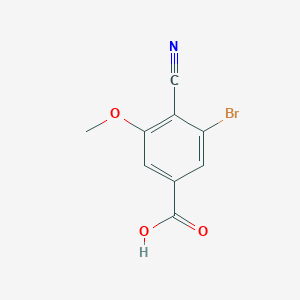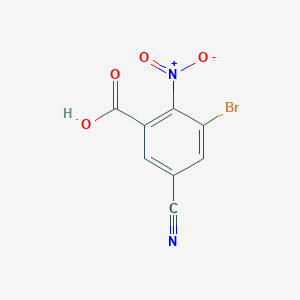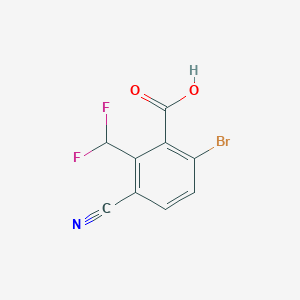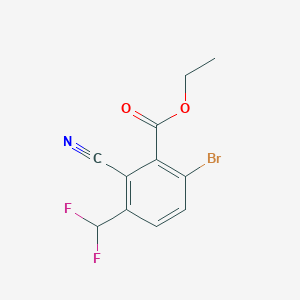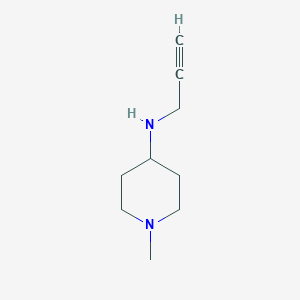
1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine
Vue d'ensemble
Description
“1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine” is a chemical compound with the CAS Number: 919836-45-6 . Its IUPAC name is N-(1-methyl-4-piperidinyl)-N-(2-propynyl)amine . It is used as a reactant in the preparation of dianilinopyrimidines as IKK inhibitors for treating inflammation, diabetes, and neoplasm .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C9H16N2/c1-3-6-10-9-4-7-11(2)8-5-9/h1,9-10H,4-8H2,2H3 . This indicates that the compound has a molecular weight of 152.24 .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 152.24 . More specific physical and chemical properties were not found in the search results.
Applications De Recherche Scientifique
Dual Inhibitor for Cholinesterase and Monoamine Oxidase
1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine has been identified as a dual inhibitor for cholinesterase and monoamine oxidase. This discovery is significant for its potential applications in treating neurodegenerative diseases like Alzheimer's (Bautista-Aguilera et al., 2014).
Chemical Reactions and Synthesis
The compound has been involved in reactions with propargylic alcohols and secondary amines, leading to the formation of diamines containing the tetrahydrofuran ring. This has implications for the development of new synthetic methods and materials (Kocięcka et al., 2018).
Piperidine Derivatives as Antimicrobial Agents
Derivatives of piperidine, including this compound, have shown significant antimicrobial activities, providing a basis for developing new antimicrobial agents (Vinaya et al., 2009).
Novel Piperidine Analogues for Antihypoxic and Anticonvulsive Activity
New analogues of this compound have been synthesized and tested for their antihypoxic and anticonvulsive activities, indicating potential therapeutic applications in these areas (Domány et al., 1994).
Piperidine in Oxidation Reactions
The compound has been involved in studies related to oxidation reactions of azines, contributing to the understanding of organic reaction mechanisms and synthesis (Soldatenkov et al., 1997).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine is the enzyme Monoamine Oxidase (MAO) . This enzyme catalyzes the oxidative deamination of a variety of biogenic and xenobiotic amines . It exists as two distinct enzymatic isoforms, MAO-A and MAO-B, based on their substrate and inhibitor specificities .
Mode of Action
This compound: interacts with its targets by inhibiting the action of MAO-A and MAO-B .
Biochemical Pathways
The inhibition of MAO-A and MAO-B by This compound affects the biochemical pathways involving the metabolism of biogenic and xenobiotic amines . This results in the accumulation of these amines, which can have various downstream effects depending on the specific amine involved.
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of MAO-A and MAO-B, leading to an increase in the levels of biogenic and xenobiotic amines . This can have various effects depending on the specific amine involved. For example, increased levels of certain neurotransmitters could lead to changes in mood or behavior.
Analyse Biochimique
Biochemical Properties
1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a cholinesterase and monoamine oxidase dual inhibitor . These interactions are crucial for understanding its potential therapeutic applications and biochemical significance.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can inhibit cholinesterase and monoamine oxidase, which are essential enzymes in neurotransmitter regulation . This inhibition can lead to changes in neurotransmitter levels, affecting cell signaling and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of cholinesterase and monoamine oxidase, inhibiting their activity . This inhibition prevents the breakdown of neurotransmitters, leading to increased levels of these molecules in the synaptic cleft. Additionally, it may influence gene expression by modulating transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of cholinesterase and monoamine oxidase, affecting cellular processes and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit cholinesterase and monoamine oxidase without causing significant adverse effects . At high doses, it may lead to toxicity and adverse effects, such as neurotoxicity and behavioral changes. Understanding the dosage effects is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . These interactions can influence metabolic flux and metabolite levels, affecting its overall pharmacokinetics and pharmacodynamics. Understanding its metabolic pathways is essential for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. It interacts with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence its localization and accumulation in specific tissues, affecting its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Propriétés
IUPAC Name |
1-methyl-N-prop-2-ynylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-3-6-10-9-4-7-11(2)8-5-9/h1,9-10H,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOBAQJEADYYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



